3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
This compound is a D4-selective ligand . It is known to interact with the aromatic microdomain that spans the interface of the second and third transmembrane segments in the D4 dopamine receptor .
Molecular Structure Analysis
The molecular structure of this compound is C18H19IN4, with a molecular weight of 418.27 . It interacts with the D4 dopamine receptor, specifically the aromatic microdomain that spans the interface of the second and third transmembrane segments .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 418.27 and a molecular formula of C18H19IN4 . Other specific properties like melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging Applications
3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine and its analogs have been explored for their potential in medical imaging, particularly in positron emission tomography (PET) scanning. These compounds have shown affinity for dopamine D4 receptors, making them candidates for imaging these receptors in the brain. Such imaging is crucial in studying neurological conditions like schizophrenia.
- Eskola et al. (2002) developed a synthesis method for a fluorine-substituted analog for imaging dopamine D4 receptors. This compound was synthesized via electrophilic fluorination, indicating its utility in radioactive imaging (Eskola et al., 2002).
- Tian Hai-Bin et al. (2003) also worked on a radiosynthesis method for a similar compound, emphasizing its potential as a PET ligand for studying dopamine D4 receptors in vivo (Tian Hai-Bin et al., 2003).
Synthesis and Docking Studies
Further research has focused on synthesizing variants of this compound and studying their molecular interactions, which is essential in drug development and understanding receptor-ligand interactions.
- Balaraju et al. (2019) conducted synthesis and docking studies of a similar compound, emphasizing its importance in medicinal chemistry (Balaraju et al., 2019).
Metabolism and Pharmacological Properties
Understanding the metabolism and pharmacological properties of these compounds is crucial in drug development, particularly for compounds targeting the central nervous system.
- Zhang et al. (2000) investigated the metabolism of a related dopamine D4 selective antagonist, shedding light on the biotransformation processes involved in such compounds (Zhang et al., 2000).
- Śladowska et al. (2009) synthesized and studied the pharmacological properties of pyrrolopyridine derivatives, highlighting their potential analgesic and psychotropic effects (Śladowska et al., 2009).
Eigenschaften
IUPAC Name |
3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUHRGMLFVKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
158985-08-1 | |
Record name | L 750667 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.